molecular formula C7H12ClNO3 B146229 Chloroacetyl-L-valine CAS No. 2279-16-5

Chloroacetyl-L-valine

Cat. No. B146229
CAS RN: 2279-16-5
M. Wt: 193.63 g/mol
InChI Key: LJRISAYPKJORFZ-LURJTMIESA-N
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Description

Chloroacetyl-L-valine is a derivative of the essential amino acid L-valine, which is significant in various biochemical applications. While the provided papers do not directly discuss Chloroacetyl-L-valine, they offer insights into the structural and physicochemical properties of L-valine and its derivatives, which can be extrapolated to understand Chloroacetyl-L-valine.

Synthesis Analysis

The synthesis of L-valine derivatives involves various chemical reactions and conditions. For instance, L-valine hydrochloride monohydrate (VHM) was synthesized by slow evaporation of its aqueous solution at a constant temperature, indicating a method that could potentially be adapted for Chloroacetyl-L-valine synthesis . Similarly, the preparation of trans-bis(ethylenediamine)chloro(Boc-L-valine)-Co(III)fluoroborate involved the reaction of trans [Co(en)2OHCl]+ with an active ester form of Boc-L-valine . These methods highlight the reactivity of L-valine under various conditions, which is relevant for the synthesis of Chloroacetyl-L-valine.

Molecular Structure Analysis

The molecular structure of L-valine derivatives is characterized by techniques such as X-ray diffraction analysis. For example, the crystal structure of VHM was redetermined by single crystal X-ray diffraction . The structure of trans-bis(ethylenediamine)chloro(Boc-L-valine)-Co(III)fluoroborate was also elucidated using X-ray structure analysis, revealing a distorted octahedral coordination around Co(III) . These studies demonstrate the importance of structural analysis in understanding the molecular geometry of L-valine derivatives, which is also crucial for Chloroacetyl-L-valine.

Chemical Reactions Analysis

L-valine and its derivatives participate in various chemical reactions. The crystal structure of dl-Valinium trichloroacetate at 123 K shows the valine molecule in a cationic state, with intermolecular hydrogen bonds forming a two-dimensional network . This suggests that Chloroacetyl-L-valine may also engage in specific chemical interactions due to the presence of functional groups that can form hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-valine derivatives are characterized by thermal, optical, and hardness analyses. VHM displayed second harmonic generation efficiency and was characterized by thermal and optical analysis . The crystal of L-valine L-valinium hydrochloride showed thermal stability and suitability for nonlinear optical applications . These properties are indicative of the behavior that Chloroacetyl-L-valine might exhibit, such as thermal stability and potential optical applications.

Scientific Research Applications

1. Inhibition of Amino Acid Biosynthesis in Plants

Chloroacetyl compounds, like chlorsulfuron, inhibit the biosynthesis of valine and isoleucine in plants. This inhibition occurs at the acetolactate synthase enzyme, a critical step in the production of these amino acids. Such inhibition is central to the action of certain herbicides (Ray, 1984).

2. Microbial Fermentation for L-Valine Production

Recent advancements have been made in using genetically engineered Corynebacterium glutamicum and Escherichia coli for L-valine production, an essential amino acid in animal health. These engineered strains are based on a deeper understanding of L-valine biosynthesis and metabolic regulation, improving efficiency in microbial fermentation processes (Wang et al., 2018), (Hao et al., 2022).

3. Structural Investigations

Studies on compounds like L-valinum trichloroacetic acid have provided insights into their structural properties. These studies are crucial for understanding the molecular structure and interactions of such compounds (Mahalakshmi et al., 2017).

4. Enhancing Resistance in Transgenic Tobacco

Research has shown that over-expression of acetolactate synthase in transgenic tobacco can confer resistance to valine, indicating potential applications in agricultural biotechnology (Tourneur et al., 1993).

5. Interactions with Other Chemicals

Studies have also explored how chloroacetyl compounds interact with other chemicals, such as the chlorination reactions of valine in water and wastewater, providing insight into environmental and chemical processing applications (McCormick et al., 1993).

Safety And Hazards

Chloroacetyl-L-valine may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .

Future Directions

L-valine, a component of Chloroacetyl-L-valine, has a wide range of applications in food, medicine, and feed . The development of omics technology has promoted the upgrading of traditional metabolic engineering to systematic metabolic engineering . This whole-cell-scale transformation strategy has become a productive method for developing L-valine producing strains .

properties

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRISAYPKJORFZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetyl-L-valine

CAS RN

2279-16-5
Record name N-(2-Chloroacetyl)-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2279-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroacetyl-L-valine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
TH Applewhite, H Waite, C Niemann - Journal of the American …, 1958 - ACS Publications
… The experiments with acetyl- and chloroacetyl-L-valine methyl ester presented no … (52.5%) of chloroacetyl-L-valine methyl ester, long colorless needles, mp 45.8-46.6, [c*]25d -37.8 (c …
Number of citations: 52 pubs.acs.org
JB Jones, C Niemann, GE Hein - Biochemistry, 1965 - ACS Publications
… and d enantiomers [/C/l)/ Ao(d)] support earlier conclusions that the acetyl- and chloroacetyl-L-valine and -L-norvaline methyl esters are bound predominantly in a productive mode,…
Number of citations: 11 pubs.acs.org
U Groeger, K Drauz, H Klenk - … Chemie International Edition in …, 1990 - Wiley Online Library
Microbiological screening has resulted in the selection of the microorganism Comamonas testosteroni. Growth of this bacterium in the presence of N‐acetyl‐L‐proline leads to formation …
Number of citations: 5 onlinelibrary.wiley.com
HR Waite, C Niemann - Biochemistry, 1962 - ACS Publications
… intermediate between the preceding two limit types, the constants observed for the methyl ester of chloroacetyl-L-valine and the /3-chloroethyl ester of acetyl-L-valine provide support for …
Number of citations: 22 pubs.acs.org
S Tokuyama, K Hatano - Applied microbiology and biotechnology, 1995 - Springer
… The enzyme catalyzed the racemization of optically active N-acylamino acids such as Nacetyl-L- or D-methionine, N-acetyl-L-valine, N-acetylL-tyrosine and N-chloroacetyl-L-valine. In …
Number of citations: 56 link.springer.com
AN Kurtz, C Niemann - Journal of the American Chemical Society, 1961 - ACS Publications
… inhibitor of the -chymotrypsin catalyzed hydrolysis of chloroacetyl-L-valine methyl ester. The … Chloroacetyl-L-valine methyl ester6·7 was used at substrate concentrations which varied …
Number of citations: 26 pubs.acs.org
K Kubo, T Ishikura, Y Fukagawa - The Journal of Antibiotics, 1980 - jstage.jst.go.jp
… Relative to the marker, the L-amino acid acylase preparation exhibited a major band of Rm 0.57 that was confirmed to act on N-chloroacetyl-L-valine and two minor bands of Rm 0.22 …
Number of citations: 35 www.jstage.jst.go.jp
S Tokuyama - Journal of Molecular Catalysis B: Enzymatic, 2001 - Elsevier
… 55C for 30 min and catalyzed the racemization of optically active N-acylamino acids such as N-acetyl d- or l-methionine, N-acetyl-l-valine, N-acetyl-l-tyrosine and N-chloroacetyl-l-valine. …
Number of citations: 26 www.sciencedirect.com
I MASAYORI, K IKUNOSHIN - The Journal of Biochemistry, 1960 - cir.nii.ac.jp
… This is in contrast to the reaction with aliphatic substrates such as chloroacetyl-L-valine.
Inhibition by carboxylic acids and p-choloromercuribenzoate was also investigated …
Number of citations: 2 cir.nii.ac.jp
M Uyeda, AL Demain - Journal of industrial microbiology, 1987 - Springer
… For these reasons, we decided to use Nchloroacetyl-L-valine and N-chloroacetyl-D-valine [3] for further studies on the deacetylase activity of the S. cattleya cell-free extract. …
Number of citations: 4 link.springer.com

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